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Compound of Interest

Compound Name: 1,2-Dimethyl-13C2-benzene

Cat. No.: B039081 Get Quote

In modern pharmaceutical research and development, the precise quantification of analytes—

from active pharmaceutical ingredients (APIs) to metabolites—is paramount. Stable isotope-

labeled (SIL) compounds are indispensable tools for achieving the highest levels of accuracy

and precision in bioanalytical and quantitative assays. By incorporating heavy isotopes such as

¹³C, ¹⁵N, or ²H (deuterium), a SIL compound becomes chemically identical to its unlabeled

counterpart but is distinguishable by its mass.

1,2-Dimethyl-¹³C₂-benzene, an isotopologue of o-xylene, serves as an exemplary internal

standard. Its utility stems from the fact that its physicochemical properties (e.g., polarity, boiling

point, chromatographic retention time) are nearly identical to the unlabeled analyte, o-xylene.

However, its mass is shifted by +2 Da due to the two ¹³C atoms. This mass difference allows for

its clear differentiation in mass spectrometry, making it an ideal tool to correct for analyte loss

during sample preparation and variability in instrument response. Benzene derivatives are

fundamental structures in numerous pharmaceutical compounds, making this labeled standard

relevant for a wide range of applications.[1][2]

Physicochemical Properties and Structure
The defining characteristic of 1,2-Dimethyl-¹³C₂-benzene is the incorporation of two carbon-13

isotopes into the methyl groups attached to the benzene ring. This specific labeling provides a

distinct mass signature without significantly altering the chemical behavior of the molecule.
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The structure consists of a benzene ring substituted with two ¹³C-labeled methyl groups at

adjacent positions (ortho positions).[3]

IUPAC Name: 1,2-di([¹³C]methyl)benzene[4]

Synonyms: o-Xylene-(dimethyl-¹³C₂), O-XYLENE-ALPHA,ALPHA'-¹³C₂[4]

CAS Number: 116599-62-3[4]

Molecular Formula: ¹³C₂C₆H₁₀

SMILES:[13CH3]C1=CC=CC=C1[13CH3][4]

Quantitative Data Summary
The key physical and chemical properties are summarized in the table below.

Property Value Source

Molecular Weight 108.15 g/mol PubChem[4]

Exact Mass 108.084959990 Da PubChem[4]

Isotopic Purity Typically ≥99 atom % ¹³C ---

Physical State Liquid ---

Boiling Point (unlabeled) ~144 °C ---

Density (unlabeled) ~0.88 g/mL ---

Synthesis and Quality Control
The synthesis of high-purity 1,2-Dimethyl-¹³C₂-benzene requires precise control over the

reaction conditions to ensure the specific incorporation of the ¹³C labels and to avoid isotopic

scrambling or the formation of isomeric impurities.
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A common and effective method for synthesizing this compound is through a coupling reaction,

such as a Suzuki or Grignard reaction, using a ¹³C-labeled methyl source. A plausible, high-

level workflow is outlined below.
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Step 1: Preparation of ¹³C-Methylating Agent

Step 2: Coupling Reaction

Step 3: Purification & Analysis

¹³C-Methane (¹³CH₄) or
¹³C-Methyl Iodide (¹³CH₃I)

Organometallic Conversion
(e.g., with Mg for Grignard)

¹³C-Methylmagnesium Halide
(¹³CH₃MgX)

Palladium-Catalyzed Cross-Coupling
(e.g., Kumada Coupling)

1,2-Dihalobenzene
(e.g., 1,2-Dibromobenzene)

Crude 1,2-Dimethyl-¹³C₂-benzene

Distillation or
Preparative Chromatography

Final Product:
High-Purity 1,2-Dimethyl-¹³C₂-benzene

QC Analysis:
NMR, MS, GC

Click to download full resolution via product page

Caption: Plausible synthetic workflow for 1,2-Dimethyl-¹³C₂-benzene.
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Causality of Experimental Choices:

Choice of Starting Material: 1,2-Dihalobenzene provides a robust scaffold for the

regioselective introduction of the two methyl groups at the ortho positions.

¹³C Source: Using a high-purity ¹³C-labeled precursor like ¹³C-methyl iodide is critical for

achieving high isotopic enrichment in the final product.

Catalyst: A palladium catalyst is highly efficient for cross-coupling reactions, ensuring good

yields and minimizing side reactions under controlled conditions.

Quality Control and Characterization
Ensuring the identity, purity, and isotopic enrichment of the final product is a non-negotiable

step. This is achieved through a combination of analytical techniques.

Step-by-Step QC Protocol:

Identity Confirmation and Isotopic Enrichment via Mass Spectrometry (MS):

Objective: To confirm the molecular weight and the incorporation of two ¹³C atoms.

Method: A sample is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).

Procedure:

1. Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane).

2. Inject the solution into the GC-MS system.

3. Acquire the mass spectrum of the peak corresponding to the compound.

Expected Result: The mass spectrum should show a molecular ion peak (M⁺) at m/z 108,

confirming the mass of ¹³C₂C₆H₁₀. The absence of a significant peak at m/z 106

(unlabeled) and m/z 107 (singly labeled) validates high isotopic enrichment.

Structural Verification via Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Objective: To confirm the precise location of the ¹³C labels and the overall molecular

structure.

Method: ¹H NMR and ¹³C NMR spectroscopy are used.

Procedure:

1. Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃).

2. Acquire ¹H and ¹³C NMR spectra.

Expected Result:

In the ¹³C NMR spectrum, the signal for the methyl carbons will appear as a singlet at

approximately 20 ppm, confirming their chemical environment.[5] Due to the symmetry

of the molecule, four distinct signals are expected: one for the two equivalent methyl

carbons, one for the two equivalent carbons attached to the methyl groups, and two

more for the remaining two pairs of equivalent aromatic carbons.[5]

In the ¹H NMR spectrum, the methyl protons will exhibit coupling to the attached ¹³C

nucleus (¹J_CH), resulting in a characteristic doublet. This provides definitive proof that

the labels are on the methyl groups.

Chemical Purity Assessment via Gas Chromatography (GC):

Objective: To quantify the chemical purity by separating the main compound from any

volatile impurities.

Method: High-resolution capillary GC with a Flame Ionization Detector (FID).

Procedure:

1. Inject a known quantity of the sample into the GC system.

2. Run a temperature program that effectively separates all potential impurities.

3. Integrate the peak areas.
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Expected Result: The purity is calculated as the area of the main peak divided by the total

area of all peaks. For use as an internal standard, a chemical purity of >99% is typically

required.

Applications in Drug Development and Research
The primary application of 1,2-Dimethyl-¹³C₂-benzene is as an internal standard for the

quantification of o-xylene or structurally similar aromatic compounds. This is particularly

relevant in toxicology studies, environmental monitoring, and in the quality control of

pharmaceutical preparations where benzene-class solvents may be present as residual

impurities.[6]

Use Case: Quantification of Residual o-Xylene in an API
Context: Regulatory bodies like the FDA limit the presence of residual solvents such as

benzene and xylene in pharmaceutical products due to their toxicity.[6] Accurate quantification

is essential for compliance.

Workflow:
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1. Sample Preparation

2. Spiking with Internal Standard

3. Extraction

4. GC-MS Analysis

5. Quantification

Weigh API sample accurately.
Dissolve in a suitable solvent (e.g., DMSO).

Add a precise, known amount of
1,2-Dimethyl-¹³C₂-benzene solution.

Perform headspace sampling or
liquid-liquid extraction to isolate volatiles.

Inject sample into GC-MS.
Monitor for o-xylene (m/z 106)

and the internal standard (m/z 108).

Calculate the ratio of analyte peak area
to internal standard peak area.

Determine concentration from a calibration curve.

Click to download full resolution via product page

Caption: Workflow for quantification using an internal standard.

Detailed Experimental Protocol:

Preparation of Internal Standard (IS) Stock Solution:
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Accurately weigh approximately 10 mg of 1,2-Dimethyl-¹³C₂-benzene.

Dissolve in a suitable solvent (e.g., DMSO) to a final volume of 10.0 mL to create a stock

solution of ~1 mg/mL. This step must be performed with high precision.[7]

Preparation of Calibration Standards:

Prepare a series of calibration standards by spiking known amounts of unlabeled o-xylene

into a blank matrix (e.g., the dissolution solvent).

Add a fixed, precise volume of the IS stock solution to each calibration standard. This

ensures the IS concentration is constant across all calibrators.

Sample Preparation:

Accurately weigh a sample of the API (e.g., 100 mg).

Dissolve the API in the same blank matrix.

Spike the dissolved sample with the same fixed volume of the IS stock solution used for

the calibrators.

GC-MS Analysis:

Instrumentation: Use a GC system coupled to a mass spectrometer.

Column: Select a column suitable for separating volatile aromatic compounds (e.g., a DB-

5ms column).

Method: Develop a temperature gradient that provides good separation of o-xylene from

other volatile components.

MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode.

Monitor the molecular ion for unlabeled o-xylene (m/z 106) and for the ¹³C₂-labeled

internal standard (m/z 108).

Data Analysis and Quantification:
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Integrate the peak areas for the analyte (A_analyte) and the internal standard (A_IS) in

each chromatogram.

Calculate the Area Ratio (A_analyte / A_IS) for each calibration standard.

Construct a calibration curve by plotting the Area Ratio against the known concentration of

o-xylene in the standards. The curve should be linear with a high correlation coefficient (R²

> 0.99).

Calculate the Area Ratio for the API sample and use the calibration curve to determine the

concentration of o-xylene in the sample.

Why This Protocol is Self-Validating: The use of a stable isotope-labeled internal standard

corrects for variations in extraction efficiency, injection volume, and instrument response.[8]

Since the IS and analyte behave almost identically during sample workup and chromatography,

any loss of analyte will be mirrored by a proportional loss of the IS. This keeps the ratio of their

signals constant, ensuring a robust and accurate measurement.

Safety and Handling
1,2-Dimethyl-¹³C₂-benzene should be handled with the same precautions as its unlabeled

analogue, o-xylene.

GHS Hazard Statements:

H226: Flammable liquid and vapor.

H312+H332: Harmful in contact with skin or if inhaled.

H315: Causes skin irritation.[4]

Precautions:

Handle in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses,

and a lab coat.
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Keep away from heat, sparks, and open flames.

Store in a tightly sealed container in a cool, dry place.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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